n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine

Catalog No.
S1893662
CAS No.
40538-81-6
M.F
C8H21N3
M. Wt
159.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenedi...

CAS Number

40538-81-6

Product Name

n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine

IUPAC Name

N-[2-(dimethylamino)ethyl]-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C8H21N3

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C8H21N3/c1-10(2)7-5-9-6-8-11(3)4/h9H,5-8H2,1-4H3

InChI Key

JPJMSWSYYHNPLD-UHFFFAOYSA-N

SMILES

CN(C)CCNCCN(C)C

Canonical SMILES

CN(C)CCNCCN(C)C

It's important to note that the lack of significant scientific literature on this specific compound suggests it may be a niche molecule with limited research focus.

Finding More Information:

Staying updated on scientific research is crucial. Here are some resources for further exploration:

  • Chemical databases like PubChem () can provide information on related compounds and their applications.
  • Scientific literature search engines like Google Scholar or Scopus can be used to identify research articles mentioning n'-[2-(dimethylamino)ethyl]-n,n-dimethylethylenediamine (if any exist).

N'-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine is an organic compound characterized by its complex structure, which includes two dimethylamino groups attached to an ethylenediamine backbone. Its chemical formula is C8H21N3C_8H_{21}N_3, with a molecular weight of 159.27 g/mol. The compound is typically a liquid at room temperature and is recognized for its potential applications in various fields, including medicinal chemistry and materials science .

Due to its amine functionalities. It acts as a bidentate ligand, capable of forming coordination complexes with metal ions. For example, it can be utilized in the synthesis of Schiff base ligands, which are important in coordination chemistry and catalysis . Additionally, the compound can undergo alkylation and acylation reactions, making it versatile for further chemical modifications.

Several methods exist for synthesizing N'-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine:

  • One-Pot Synthesis: This method involves reacting ethylenediamine with dimethylamine under controlled conditions to yield the desired product.
  • Alkylation Reactions: The compound can be synthesized by alkylating ethylenediamine with dimethyl sulfate or other alkylating agents.
  • Using Bidentate Ligands: The synthesis of Schiff base ligands using N,N-dimethylethylenediamine as a precursor has also been reported, showcasing its utility in producing complex organic molecules .

The compound finds applications in various domains:

  • Medicinal Chemistry: It serves as a building block for drug development due to its ability to form stable complexes with metal ions and influence biological pathways.
  • Material Science: Its properties make it suitable for use in polymers and coatings.
  • Catalysis: The compound's ability to act as a ligand allows it to facilitate various catalytic processes .

Interaction studies involving N'-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine have focused on its binding properties with different metal ions and biological receptors. These studies help elucidate the compound's role as a ligand in coordination chemistry and its potential therapeutic applications. The interactions can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into the stability and reactivity of the resulting complexes .

Several compounds share structural similarities with N'-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
N,N-DimethylethylenediamineC6H16N2Lacks the additional dimethylamino group present in the target compound.
1,2-DiaminopropaneC3H10N2Shorter carbon chain; less steric hindrance compared to the target compound.
N,N,N',N'-TetramethylethylenediamineC8H20N4Contains four methyl groups; more sterically hindered than the target compound.
N,N-Dimethyl-1,3-propanediamineC5H14N2Different chain length; fewer amine groups compared to the target compound.

N'-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine stands out due to its dual dimethylamino groups and ethylenediamine backbone, which enhance its reactivity and potential biological interactions compared to similar compounds.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

40538-81-6

Wikipedia

1,2-Ethanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-

General Manufacturing Information

1,2-Ethanediamine, N2-[2-(dimethylamino)ethyl]-N1,N1-dimethyl-: INACTIVE

Dates

Modify: 2023-08-16

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